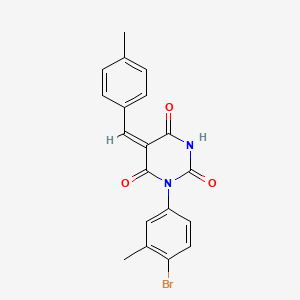
Pyridine, 2-(1-adamantylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-(1-adamantylmetil)piridina es un derivado de la piridina, un compuesto heterocíclico aromático caracterizado por un anillo de seis miembros con un átomo de nitrógeno. El grupo adamantílico, conocido por su estructura voluminosa y rígida, está unido al anillo de piridina a través de un grupo metilo.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 2-(1-adamantylmetil)piridina generalmente implica la alquilación de la piridina con un haluro de adamantylmetilo. Un método común incluye la reacción de piridina con cloruro de 1-adamantylmetil en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un disolvente orgánico como el acetonitrilo a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, el uso de catalizadores y técnicas avanzadas de purificación como la cromatografía pueden mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones: La 2-(1-adamantylmetil)piridina se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar los correspondientes N-óxidos de piridina.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio para producir derivados reducidos.
Sustitución: El grupo adamantylmetil puede participar en reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan los átomos de hidrógeno en el grupo metilo.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como el metóxido de sodio en metanol.
Productos Principales:
Oxidación: N-óxidos de piridina.
Reducción: Derivados de piridina reducidos.
Sustitución: Derivados de adamantylmetil piridina sustituidos.
Aplicaciones Científicas De Investigación
La 2-(1-adamantylmetil)piridina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas y como ligando en química de coordinación.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y antivirales.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de moléculas con mayor estabilidad y biodisponibilidad.
Industria: Utilizado en la producción de materiales avanzados, incluidos polímeros y nanocompuestos, debido a su estructura rígida y voluminosa.
Mecanismo De Acción
El mecanismo de acción de la 2-(1-adamantylmetil)piridina implica su interacción con objetivos moleculares específicos. El grupo adamantílico proporciona impedimento estérico, lo que puede influir en la afinidad de unión y la selectividad del compuesto hacia sus objetivos. El átomo de nitrógeno en el anillo de piridina puede participar en la unión de hidrógeno y la coordinación con iones metálicos, afectando la reactividad y la actividad biológica del compuesto.
Compuestos Similares:
Piridina: El compuesto padre, más simple en estructura pero menos estéricamente impedido.
2-Adamantylpiridina: Similar en estructura pero carece del grupo metilo, lo que afecta su reactividad y aplicaciones.
1-Adamantylmetilbenceno: Contiene un grupo adamantylmetil unido a un anillo de benceno en lugar de piridina, lo que lleva a diferentes propiedades químicas.
Singularidad: La 2-(1-adamantylmetil)piridina es única debido a la presencia tanto del anillo de piridina como del grupo adamantylmetil. Esta combinación imparte propiedades estéricas y electrónicas distintas, lo que la hace valiosa en diversas aplicaciones, particularmente donde se desean la rigidez y la estabilidad.
Comparación Con Compuestos Similares
2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE can be compared with other adamantane-containing compounds such as:
Amantadine: Used as an antiviral and anti-Parkinson agent.
Rimantadine: Another antiviral compound with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
What sets 2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE apart is its unique combination of a pyridine ring and an adamantane moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C16H21N |
|---|---|
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
2-(1-adamantylmethyl)pyridine |
InChI |
InChI=1S/C16H21N/c1-2-4-17-15(3-1)11-16-8-12-5-13(9-16)7-14(6-12)10-16/h1-4,12-14H,5-11H2 |
Clave InChI |
GGNYZRAUXYTWQL-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide](/img/structure/B11652563.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11652569.png)
![5-bromo-2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652574.png)

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11652582.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-3H-1-benzazepin-2-amine](/img/structure/B11652586.png)
![(6Z)-2-cyclohexyl-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652588.png)

![3-(4-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11652610.png)
![3-[(2E,5E)-4-Oxo-2-{2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B11652611.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11652619.png)
![3-chloro-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11652623.png)

![Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652628.png)
